4-(5a,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromen-4-yl)-1-methylquinolin-2(1H)-one
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Overview
Description
4-(5a,6,7,8,9,9a-Hexahydro-4H-thieno[3,2-c]chromen-4-yl)-1-methylquinolin-2(1H)-one is a complex organic compound with a unique structure that combines elements of thieno[3,2-c]chromene and quinolinone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5a,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromen-4-yl)-1-methylquinolin-2(1H)-one typically involves multi-step organic reactions. One common approach is:
Formation of Thieno[3,2-c]chromene Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,2-c]chromene core.
Quinolinone Formation: The quinolinone moiety is introduced through a series of reactions, often starting with an aniline derivative and involving steps such as nitration, reduction, and cyclization.
Coupling Reaction: The final step involves coupling the thieno[3,2-c]chromene core with the quinolinone moiety, typically using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinolinone moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the quinolinone or thieno[3,2-c]chromene rings, potentially altering the compound’s electronic properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinolinone N-oxides, while substitution reactions could introduce various functional groups, enhancing the compound’s reactivity or biological activity.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Biology
Biologically, derivatives of this compound may exhibit interesting pharmacological properties, such as antimicrobial, anti-inflammatory, or anticancer activities
Medicine
In medicine, the compound and its derivatives are investigated for their potential as therapeutic agents. Their ability to interact with biological targets, such as enzymes or receptors, makes them candidates for drug development.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. These interactions can modulate biological pathways, leading to therapeutic effects. For example, binding to a specific enzyme might inhibit its activity, thereby altering a metabolic pathway.
Comparison with Similar Compounds
Similar Compounds
4-(5a,6,7,8,9,9a-Hexahydro-4H-thieno[3,2-c]chromen-4-yl)-1-methylquinolin-2(1H)-one: shares similarities with other thieno[3,2-c]chromene and quinolinone derivatives.
Thieno[3,2-c]chromene Derivatives: These compounds have similar core structures but may differ in functional groups, affecting their reactivity and applications.
Quinolinone Derivatives: Compounds with similar quinolinone moieties but different substituents can exhibit varied biological activities and chemical properties.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and potential for various applications make it a compound of significant interest in scientific research.
Properties
Molecular Formula |
C21H21NO2S |
---|---|
Molecular Weight |
351.5 g/mol |
IUPAC Name |
4-(5a,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromen-4-yl)-1-methylquinolin-2-one |
InChI |
InChI=1S/C21H21NO2S/c1-22-17-8-4-2-6-13(17)16(12-19(22)23)20-15-10-11-25-21(15)14-7-3-5-9-18(14)24-20/h2,4,6,8,10-12,14,18,20H,3,5,7,9H2,1H3 |
InChI Key |
MZUCILPNLOGHPD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=CC1=O)C3C4=C(C5CCCCC5O3)SC=C4 |
Origin of Product |
United States |
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